2-(4-Methylpyrrolidin-2-yl)pyridine
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Overview
Description
2-(4-Methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-methylpyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 4-methylpyrrolidine under specific conditions. For instance, a typical synthetic route might involve the use of Grignard reagents or organolithium compounds to introduce the 4-methylpyrrolidine moiety onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can produce the compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by Lewis acids or transition metal catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Lewis acids, transition metal catalysts.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-(4-Methylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used widely in medicinal chemistry.
Nicotine: Contains a pyridine ring and a pyrrolidine ring, structurally similar to this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 4-methylpyrrolidine group makes it a versatile scaffold for various applications in research and industry .
Properties
CAS No. |
603089-88-9 |
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Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(4-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-6-10(12-7-8)9-4-2-3-5-11-9/h2-5,8,10,12H,6-7H2,1H3 |
InChI Key |
VWDIKMSZQOMQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=CC=N2 |
Origin of Product |
United States |
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